Mizolastine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[[1-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]piperidin-4-yl]-methylamino]-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN6O/c1-29(23-26-13-10-22(32)28-23)19-11-14-30(15-12-19)24-27-20-4-2-3-5-21(20)31(24)16-17-6-8-18(25)9-7-17/h2-10,13,19H,11-12,14-16H2,1H3,(H,26,28,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVLJETXTTWAYEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(CC1)C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F)C5=NC=CC(=O)N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046801 | |
| Record name | Mizolastine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108612-45-9 | |
| Record name | Mizolastine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108612-45-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mizolastine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108612459 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mizolastine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12523 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Mizolastine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[1-(4-Fluorophenyl)Methyl]-1H-Benzimidazol-2-yl-4-piperidinyl-Methylamino- Pyridin-4(3H)-One | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MIZOLASTINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/244O1F90NA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Mizolastine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0240233 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Pharmacological Mechanisms of Mizolastine Action
Selective Histamine (B1213489) H1 Receptor Antagonism
The principal mechanism of Mizolastine's action is its function as a selective and potent antagonist of the histamine H1 receptor. As a second-generation antihistamine, it exhibits a high degree of specificity for H1 receptors located in the peripheral nervous system, with a reduced capacity to cross the blood-brain barrier, which differentiates it from first-generation agents. This selective blockade prevents histamine from binding to its receptors, thereby mitigating the cascade of symptoms associated with allergic reactions, such as itching, swelling, and vasodilation.
In Vitro Receptor Binding Affinity and Selectivity
In vitro studies have quantitatively demonstrated this compound's high affinity and selectivity for histamine H1 receptors. In radioligand binding assays using guinea pig cerebellar membranes, this compound effectively inhibited the binding of [3H]pyrilamine to H1 receptors, showing a high affinity with an IC50 value of 47 nmol/L. Comparative studies have positioned this compound's binding potency among other H1 antagonists. Furthermore, these studies have confirmed its selectivity, revealing a very low affinity for other types of receptors, including serotonergic, noradrenergic, and muscarinic cholinergic receptors, thereby minimizing the risk of associated side effects.
Comparative H1 Receptor Binding Affinity of this compound and Other Antihistamines
Data from in vitro binding assays on guinea pig cerebellar membranes, showing the concentration required to inhibit 50% of [3H]pyrilamine binding (IC50).
| Compound | Binding Affinity (IC50) |
|---|---|
| Cyproheptadine | Potent |
| Pyrilamine | Potent |
| Mequitazine | Potent |
| This compound | 47 nmol/L |
| Astemizole (B1665302) | Less Potent |
| Terfenadine (B1681261) | Less Potent |
| Cetirizine (B192768) | Less Potent |
| Loratadine (B1675096) | Less Potent |
The table indicates the relative order of potency observed in the study.
Competitive Inhibition of histamine Binding
This compound functions as a competitive antagonist, directly competing with histamine for the same binding sites on the H1 receptor. By occupying the receptor, this compound does not prevent the release of histamine from mast cells and basophils, but rather blocks its ability to elicit a physiological response. This competitive and reversible binding is fundamental to its antihistaminic effect, effectively reducing or preventing the symptoms of an allergic reaction.
Functional Antagonism in Cellular and Tissue Models
The functional consequences of this compound's receptor binding have been validated in various cellular and tissue models. In isolated guinea pig ileum, this compound potently counteracted histamine-induced smooth muscle contractions. It also demonstrated functional antagonism in rat cortical slices by inhibiting histamine-induced stimulation of phosphoinositide turnover. In vivo models have further substantiated these findings. In human subjects, this compound produces a prompt and sustained blockade of peripheral H1 receptors, significantly suppressing the histamine-induced wheal and flare response in the skin. Studies using a skin chamber model on pollen-sensitive patients showed that this compound significantly inhibited extravasation (a measure of vascular permeability) induced by both histamine and allergens.
Functional Antagonism of this compound in In Vitro Models
Data demonstrating the inhibitory effects of this compound on histamine-induced responses in tissue and cellular assays.
| Model | Parameter | Value |
|---|---|---|
| Guinea Pig Ileum | pA2 (Histamine-induced contraction) | 8.5 |
| Rat Cortical Slices | IC50 (Histamine-induced phosphoinositide turnover) | 0.35 µmol/L |
Source: Data from functional assays demonstrating this compound's antagonist properties.
Anti-inflammatory Modulatory Effects
Beyond its primary role as an H1 receptor antagonist, this compound exerts distinct anti-inflammatory effects that contribute to its therapeutic profile. These properties involve the modulation of key inflammatory pathways and the inhibition of mediator release from immune cells, which are not solely attributable to H1-receptor blockade.
Inhibition of Inflammatory Mediator Release
This compound has been shown to inhibit the release of various pro-inflammatory mediators from mast cells and basophils. Research indicates that this compound can antagonize the antigen-induced in vivo release of histamine from mast cells in sensitized guinea pigs and rats. Additionally, in a human skin chamber model, this compound was found to inhibit the allergen-induced release of soluble intercellular adhesion molecule-1 (sICAM-1), a marker associated with inflammatory cell recruitment.
A significant aspect of this compound's anti-inflammatory action is its ability to modulate the leukotriene pathway. Leukotrienes are potent lipid mediators derived from arachidonic acid that play a crucial role in the pathophysiology of asthma and allergic rhinitis. This compound has been demonstrated to inhibit the activity of 5-lipoxygenase (5-LO), a key enzyme responsible for the synthesis of leukotrienes.
This inhibitory effect has been confirmed in studies on human immune cells. This compound caused a concentration-dependent inhibition of cysteinyl leukotriene C4 (LTC4) release from anti-IgE-stimulated human basophils and lung mast cells. This action is believed to result from direct interference with the 5-lipoxygenase enzyme. In contrast, other antihistamines like terfenadine and loratadine showed no significant effect on the inflammatory response mediated by the lipoxygenase pathway in similar models.
Inhibition of Cysteinyl Leukotriene C4 (LTC4) Release by this compound
IC50 values for the inhibition of LTC4 release from human basophils and mast cells stimulated with anti-IgE.
| Cell Type | IC50 (µM) |
|---|---|
| Human Basophils | 3.85 ± 0.28 |
| Human Lung Mast Cells | 3.92 ± 0.41 |
Source: Data from in vitro studies on human immune cells.
Prostaglandin Pathway Modulation
This compound has been shown to influence the arachidonic acid cascade, which is a critical pathway in the generation of pro-inflammatory lipid mediators, including prostaglandins (B1171923) and leukotrienes. The drug's primary effect within this cascade appears to be on the lipoxygenase pathway. Research indicates that this compound inhibits 5-lipoxygenase (5-LO) activity. researchgate.net The 5-LO enzyme is pivotal for the conversion of arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), a precursor for the synthesis of leukotrienes. probiologists.com By inhibiting this key enzyme, this compound effectively reduces the production of leukotrienes, such as leukotriene B4 (LTB4), which are potent chemoattractants and activators of leukocytes. nih.gov
Furthermore, some evidence suggests that this compound can inhibit the release of prostaglandins, although the direct mechanism on cyclooxygenase (COX) enzymes is less defined. patsnap.com In one animal model of cutaneous inflammation, a high dose of this compound did not affect the inflammatory response mediated by the cyclooxygenase pathway, suggesting its anti-inflammatory effects in that context were primarily related to the lipoxygenase pathway. researchgate.net This indicates a degree of selectivity in its modulation of the arachidonic acid cascade.
Cytokine and Chemokine Expression Regulation (e.g., TNF-α, VEGF, KC)
A significant aspect of this compound's anti-inflammatory action is its ability to regulate the expression of various cytokines and chemokines. In murine mast cells, this compound has been demonstrated to effectively inhibit the release and messenger RNA (mRNA) expression of several key pro-inflammatory and pro-angiogenic factors.
Specifically, this compound has been shown to reduce the expression of:
Tumor Necrosis Factor-alpha (TNF-α): A pivotal cytokine involved in systemic inflammation.
Vascular Endothelial Growth Factor (VEGF): A key mediator of angiogenesis, which can be upregulated in inflammatory conditions.
Keratinocyte-derived Chemokine (KC): A murine chemokine that is a functional homolog of human CXCL1, involved in neutrophil recruitment. nih.gov
Effects on Leukocyte Function and Migration
This compound has been observed to affect the function and migration of various leukocytes, which are key players in the inflammatory response. In animal models, this compound has been shown to inhibit the migration of neutrophils into the bronchoalveolar lavage fluid of sensitized guinea pigs. karger.com This suggests an ability to interfere with the chemotactic signals that draw these first-line immune cells to sites of inflammation.
Furthermore, studies have demonstrated that this compound can inhibit antigen-induced eosinophil infiltration into both the skin of mice and the nasal cavity of guinea pigs. researchgate.net Eosinophils are critically involved in the pathogenesis of allergic diseases, and their accumulation at inflammatory sites contributes to tissue damage and perpetuation of the allergic response. The ability of this compound to curtail the migration of both neutrophils and eosinophils underscores its broad anti-inflammatory properties. The precise mechanisms underlying this inhibition of leukocyte migration are likely linked to its effects on chemokine expression and adhesion molecule modulation.
Modulation of Adhesion Molecule Expression (e.g., CD54)
The migration of leukocytes from the bloodstream into tissues is a critical step in the inflammatory process, and this is mediated by the interaction of adhesion molecules on the surface of both leukocytes and endothelial cells. This compound has been shown to modulate the expression of these crucial molecules.
Specifically, in vitro studies have demonstrated that this compound can selectively downregulate the expression of CD54 , also known as Intercellular Adhesion Molecule-1 (ICAM-1), on stimulated stromal cells, such as fibroblasts. karger.com ICAM-1 plays a significant role in the firm adhesion of leukocytes to the endothelium before their transmigration into the surrounding tissue. By reducing the expression of ICAM-1, this compound can decrease the "stickiness" of the endothelial lining for circulating immune cells, thereby impeding their accumulation at the site of an allergic or inflammatory reaction. karger.com This effect on adhesion molecule expression represents another important anti-inflammatory mechanism of this compound that is independent of its H1-receptor antagonism.
Mast Cell Stabilization Properties
Mast cells are central to the initiation of allergic reactions, releasing a plethora of pre-formed and newly synthesized mediators upon activation. This compound exhibits properties that contribute to the stabilization of these key immune cells.
Impact on Histamine Release from Mast Cells
The effect of this compound on histamine release from mast cells has yielded some conflicting results in different experimental settings. Some studies in animal models have indicated that this compound can inhibit the release of histamine from mast cells. nih.govkarger.com This would be consistent with its proposed mast cell-stabilizing properties.
Data Tables
Table 1: Effect of this compound on Cytokine and Chemokine Release and mRNA Expression in Murine Mast Cells
| Cytokine/Chemokine | Effect on Release | Effect on mRNA Expression |
| TNF-α | Inhibition | Reduction |
| VEGF | Inhibition | Reduction |
| KC | Inhibition | Reduction |
Table 2: Investigated Pharmacological Actions of this compound
| Pharmacological Action | Target Pathway/Molecule | Observed Effect |
| Prostaglandin Pathway Modulation | 5-Lipoxygenase | Inhibition |
| Cytokine/Chemokine Regulation | TNF-α, VEGF, KC | Inhibition of release and mRNA expression |
| Leukocyte Function | Neutrophil and Eosinophil Migration | Inhibition |
| Adhesion Molecule Modulation | CD54 (ICAM-1) | Downregulation on stromal cells |
| Mast Cell Stabilization | Mast Cell Degranulation | Inhibition |
| Histamine Release | Histamine from Mast Cells | Inhibition (in some models) / No effect (in human lung mast cells) |
| Histamine Release | Histamine from Basophils | Enhancement (IgE-mediated) |
Pharmacokinetic Disposition of Mizolastine
Gastrointestinal Absorption Dynamics and Absolute Bioavailability
Following oral administration, mizolastine is rapidly absorbed from the gastrointestinal tract. patsnap.comnih.gov Peak plasma concentrations (Cmax) are typically reached within 1 to 1.5 hours. nih.govresearchgate.netnih.gov The absolute bioavailability of this compound has been established to be approximately 65%. researchgate.netnih.govndmctsgh.edu.tw Studies have indicated that the pharmacokinetics of this compound are linear, meaning that the peak plasma concentration and the area under the concentration-time curve (AUC) are directly proportional to the administered dose. nih.govndmctsgh.edu.tw
| Pharmacokinetic Parameter | Value | Reference |
|---|---|---|
| Time to Peak Plasma Concentration (Tmax) | ~1-1.5 hours | nih.govresearchgate.netnih.gov |
| Absolute Bioavailability | ~65% | researchgate.netnih.govndmctsgh.edu.tw |
Distribution Characteristics and Apparent Volume of Distribution
This compound undergoes rapid distribution throughout the body, with a mean distribution half-life of 1.5 to 1.9 hours. researchgate.netnih.gov The apparent volume of distribution for this compound is reported to be between 1 and 1.4 L/kg. researchgate.netnih.gov This value suggests a moderate distribution of the drug into the tissues.
| Pharmacokinetic Parameter | Value | Reference |
|---|---|---|
| Mean Distribution Half-life | 1.5 - 1.9 hours | researchgate.netnih.gov |
| Apparent Volume of Distribution | 1 - 1.4 L/kg | researchgate.netnih.gov |
This compound exhibits a high affinity for plasma proteins, with binding reported to be greater than 98%. researchgate.netnih.govndmctsgh.edu.tw It primarily binds to serum albumin. researchgate.netnih.gov This extensive protein binding has significant implications, as it restricts the amount of free, unbound drug available to exert its pharmacological effect at any given time. The high degree of protein binding also influences the drug's distribution and elimination characteristics.
Biotransformation Pathways and Enzyme Systems
This compound is extensively metabolized, primarily in the liver. patsnap.comresearchgate.netnih.gov The biotransformation of this compound involves multiple pathways, ensuring its efficient conversion into more water-soluble compounds for excretion. researchgate.net
The principal metabolic pathway for this compound is hepatic glucuronidation, a phase II conjugation reaction. researchgate.netndmctsgh.edu.tw This process involves the transfer of glucuronic acid to the this compound molecule, which significantly increases its water solubility and facilitates its elimination. nih.gov In addition to glucuronidation, sulfation also contributes to the metabolism of this compound. researchgate.netnih.gov
While phase II metabolism is dominant, phase I reactions involving the cytochrome P450 (CYP) enzyme system also play a role in the biotransformation of this compound. researchgate.netndmctsgh.edu.tw The CYP3A4 isoenzyme is involved in one of the metabolic pathways, leading to the formation of hydroxylated metabolites. ndmctsgh.edu.tw To a lesser extent, CYP2A6 and CYP2D6 isoenzymes are also implicated in its metabolism. researchgate.net It is noteworthy that this compound itself appears to be a relatively weak inhibitor of several CYP isoenzymes, including CYP2E1, CYP2C9, CYP2D6, and CYP3A4. researchgate.netnih.gov
| CYP Isoenzyme | Role in this compound Metabolism | Reference |
|---|---|---|
| CYP3A4 | Involved in the formation of hydroxylated metabolites | ndmctsgh.edu.tw |
| CYP2A6 | Minor involvement | researchgate.net |
| CYP2D6 | Minor involvement | researchgate.net |
The extensive metabolism of this compound results in the formation of various metabolites. Crucially, none of the identified metabolites of this compound contribute to its pharmacological activity. ndmctsgh.edu.tw This indicates that this compound is the primary active compound and its therapeutic effects are not dependent on the formation of active metabolites. researchgate.netnih.gov
Pharmacokinetic Considerations in Special Patient Populations
The pharmacokinetic profile of this compound can be significantly altered in individuals with compromised organ function or in the elderly. These changes necessitate careful consideration, although they may not always require dose adjustments.
Impact of Renal Impairment on this compound Pharmacokinetics
In individuals with chronic renal insufficiency, defined by a creatinine (B1669602) clearance of 5-48 mL/min, the pharmacokinetic profile of this compound is altered. researchgate.net The most notable change is a 47% prolongation of the terminal elimination half-life (t½β) compared to young, healthy volunteers. nih.govresearchgate.net Despite this increase, plasma concentrations generally remain within the range observed in healthy individuals. researchgate.net Population analysis has shown that creatinine clearance has little influence on the oral clearance of the drug. nih.govresearchgate.net Furthermore, studies suggest that hemodialysis does not enhance the clearance of this compound, indicating that it is not effectively removed by this procedure. ndmctsgh.edu.tw While the half-life is extended, the differences are not considered large enough to be clinically relevant or to necessitate a dose adjustment in this population. nih.gov
Pharmacokinetic Profiles in Geriatric Subjects
The data regarding this compound's pharmacokinetics in the elderly presents some variability. Several studies have concluded that the pharmacokinetic parameters of this compound in elderly individuals are similar to those observed in healthy young volunteers. nih.govresearchgate.netnih.gov One study specifically noted that the pharmacokinetic profile in elderly female subjects (aged 66-77) was comparable to that in younger cohorts. nih.gov Another source suggests that while elimination half-life values are longer in the elderly, the differences are not substantial enough to be clinically significant. nih.gov
However, a separate comparative study found more distinct differences. In this research, elderly subjects (aged 65 to 67) exhibited higher maximum plasma concentrations (Cmax) and a larger area under the curve (AUC) compared to younger subjects (aged 20 to 24). jst.go.jp This study also reported a longer elimination half-life in the geriatric group. jst.go.jp
| Population | Pharmacokinetic Parameter | Observed Change | Source |
|---|---|---|---|
| Renal Impairment | Elimination Half-Life (t½β) | ▲ 47% increase | nih.govresearchgate.net |
| Effect of Hemodialysis | Does not increase clearance | ndmctsgh.edu.tw | |
| Hepatic Impairment (Cirrhosis) | Area Under the Curve (AUC) | ▲ 50% increase | nih.govresearchgate.netndmctsgh.edu.tw |
| Time to Peak Concentration (tmax) | ► Delayed | nih.govresearchgate.net | |
| Peak Concentration (Cmax) | ▼ Lower | nih.govresearchgate.net | |
| Distribution Half-Life | ▲ Prolonged | nih.govresearchgate.net | |
| Geriatric Subjects (Contrasting Data) | Overall Pharmacokinetics | Similar to young volunteers | nih.govresearchgate.netnih.gov |
| Peak Concentration (Cmax) & AUC | ▲ Higher (in one study) | jst.go.jp | |
| Elimination Half-Life (t½) | ▲ Longer (in one study) | jst.go.jp |
Legend: ▲ Increase, ▼ Decrease, ► Change in timing
Preclinical Research on Mizolastine
In Vitro Pharmacological Investigations
In vitro studies have been crucial in defining the cellular and molecular mechanisms underlying Mizolastine's therapeutic effects.
This compound is characterized as a potent and selective antagonist of the histamine (B1213489) H1 receptor. patsnap.comkarger.com This selectivity is a key feature, as it demonstrates no significant anticholinergic, antiadrenergic, or antiserotonin activity. nih.gov The primary mechanism of action involves competitive antagonism of histamine at H1-receptor sites, thereby preventing the downstream signaling cascade that leads to allergic symptoms. patsnap.com
Investigations using human primary airway epithelial and stromal cells have revealed that this compound can modulate the expression of adhesion molecules. karger.comresearchgate.net In a study involving cells from hypereosinophilic subjects, this compound, particularly at higher concentrations, was found to downregulate the expression of CD54 (also known as Intercellular Adhesion Molecule-1 or ICAM-1) on stimulated stromal cells, but not on epithelial cells. karger.comresearchgate.net This selective action on fibroblasts suggests a potential to interfere with the inflammatory cell recruitment process in airway tissues. karger.com
Furthermore, studies on peripheral blood mononuclear cells indicated that this compound does not impair key functions of the immune system. It did not induce any significant changes in T lymphocyte proliferation, HLA-DR expression, or the CD4+/CD8+ ratio, suggesting a favorable safety profile concerning lymphocyte response. karger.comresearchgate.net
Beyond its H1-receptor antagonism, this compound exhibits anti-inflammatory properties by targeting other pathways. A notable finding is its ability to inhibit 5-lipoxygenase activity. nih.govnih.gov This action is significant as the lipoxygenase pathway is responsible for the production of leukotrienes, which are potent inflammatory mediators. patsnap.com The inhibition of leukotriene C4 (LTC4) and leukotriene B4 (LTB4) release from mast cells has been demonstrated. nih.gov This suggests that this compound's anti-inflammatory effects are, at least in part, independent of its antihistaminic activity. nih.gov This dual action of H1-receptor blockade and inhibition of inflammatory mediator release contributes to its efficacy in allergic inflammation. patsnap.comnih.gov
In Vivo Animal Model Studies
Animal models have provided valuable insights into the physiological effects of this compound in response to allergic and inflammatory stimuli.
In human volunteers, this compound has been shown to effectively suppress the histamine-induced wheal and flare response, a classic model for cutaneous allergic reactions. nih.govnih.gov The onset of action is observed within an hour, with peak inhibition occurring around four hours after administration. nih.gov
In guinea pig models, this compound demonstrated a potent ability to antagonize histamine-induced bronchoconstriction. nih.gov It also effectively reduced histamine-induced vascular permeability and edema in the trachea and bronchi. nih.gov At higher doses, this compound was also found to antagonize bronchospasm induced by other mediators such as platelet-activating factor (PAF) and leukotriene D4 (LTD4). nih.gov
This compound has demonstrated significant anti-inflammatory effects in rodent models. In the arachidonic acid-induced paw edema model in rats, a test that highlights the role of lipoxygenase products, this compound produced a dose-dependent inhibition of inflammation. nih.govnih.gov This effect was observed at doses that did not affect carrageenan-induced paw edema, a model more dependent on the cyclooxygenase pathway, further supporting the proposal that this compound's anti-inflammatory action is linked to the lipoxygenase pathway. nih.govnih.gov
In a rat model of inflammatory bowel disease using 2,4,6-trinitrobenzene sulphonic acid (TNBS)-induced colitis, oral administration of this compound significantly reduced visceral nociception, as well as gross and histological intestinal damage. popline.orgnih.gov It also decreased tissue edema and myeloperoxidase activity, an indicator of neutrophil infiltration. popline.org Notably, another H1-receptor antagonist, terfenadine (B1681261), was ineffective in this model, suggesting that this compound's beneficial effects in this context are not solely due to H1-receptor blockade. popline.org
Investigations into Anti-anaphylactic Activity
Preclinical research has extensively investigated the anti-anaphylactic properties of this compound in various rodent models. These studies demonstrate its efficacy in preventing or mitigating anaphylactic reactions through multiple mechanisms, primarily centered around its potent histamine H1 receptor antagonism and its ability to inhibit histamine release from mast cells.
In studies involving rats, this compound demonstrated a significant protective effect against passive cutaneous anaphylaxis (PCA) induced by an ovalbumin challenge. nih.gov The median effective dose (ED50) for inhibiting the PCA reaction was determined to be 1.6 mg/kg when administered orally (p.o.) and 0.7 mg/kg when administered intravenously (i.v.). nih.gov Furthermore, this compound offered effective protection against lethal shock induced by compound 48/80, a potent mast cell degranulator, with an oral ED50 of 0.07 mg/kg. nih.gov
Investigations in actively sensitized guinea pigs revealed that this compound provides protection against anaphylactic mortality and the associated bronchospasm. nih.gov It was also shown to prevent the respiratory difficulties that precede a fatal anaphylactic event. nih.gov The pharmacological activity of this compound is linked to its selective blockade of H1 receptors, as it effectively antagonized histamine-induced bronchoconstriction in guinea pigs with an oral ED50 of 0.03 mg/kg. nih.gov
Beyond its direct antihistaminic effects, this compound has been shown to inhibit the release of histamine during allergic reactions. nih.gov In actively sensitized guinea pigs, it antagonized the antigen-induced in vivo release of histamine from mast cells in bronchoalveolar lavages, with a minimal effective dose of 0.3 mg/kg p.o. nih.gov Similarly, in passively sensitized rats, this compound inhibited the release of histamine from peritoneal mast cells, with an intravenous ED50 of 0.9 mg/kg. nih.gov In these various models, the potency of this compound was found to be greater than that of loratadine (B1675096) and terfenadine. nih.gov
Table 1: Efficacy of this compound in Rat Anaphylaxis Models
| Model | Challenge Agent | Route of Administration | Efficacy (ED50) |
|---|---|---|---|
| Passive Cutaneous Anaphylaxis | Ovalbumin | Oral (p.o.) | 1.6 mg/kg |
| Passive Cutaneous Anaphylaxis | Ovalbumin | Intravenous (i.v.) | 0.7 mg/kg |
| Lethal Shock | Compound 48/80 | Oral (p.o.) | 0.07 mg/kg |
| Histamine Release (Peritoneal Mast Cells) | Antigen | Intravenous (i.v.) | 0.9 mg/kg |
Data sourced from Cunat et al., 1995. nih.gov
Table 2: Efficacy of this compound in Guinea Pig Anaphylaxis Models
| Model | Effect Measured | Route of Administration | Efficacy |
|---|---|---|---|
| Histamine-induced Bronchoconstriction | - | Oral (p.o.) | ED50 = 0.03 mg/kg |
| Antigen-induced Histamine Release (Bronchoalveolar Lavage) | - | Oral (p.o.) | Minimal Effective Dose = 0.3 mg/kg |
Data sourced from Cunat et al., 1995. nih.gov
Clinical Efficacy and Therapeutic Research of Mizolastine
Efficacy in Allergic Rhinitis
Clinical trials have demonstrated mizolastine's effectiveness in managing both seasonal and perennial forms of allergic rhinoconjunctivitis.
Seasonal Allergic Rhinoconjunctivitis Symptom Alleviation
This compound has shown significant efficacy in reducing the symptoms associated with seasonal allergic rhinoconjunctivitis (SAR). In a large-scale European study involving 5,408 patients, 14 days of treatment with this compound resulted in symptom improvement for 93% of participants. nih.gov Notably, 86% of patients experienced a symptom reduction of at least 50%. nih.gov The onset of action was reported to be rapid, with 78% of patients reporting improvement after the first intake and 51% within the first hour. nih.gov
A separate 28-day, double-blind, randomized study with 256 patients confirmed these findings, showing that this compound was significantly superior to a placebo in reducing total, nasal, and ocular symptom scores by day 14 of treatment, an effect that was sustained for the entire 4-week study period. nih.govresearchgate.net Another multicenter, double-blind study involving 494 patients found that this compound was superior to placebo in reducing total symptom scores, nasal scores, and ocular scores at day 7. nih.gov Patient diaries indicated a significant change from baseline in daily symptom scores as early as the second day of treatment. nih.gov
| Study | Number of Patients | Key Finding | Reference |
|---|---|---|---|
| PANEOS SAR Study | 5,408 | 93% of patients reported symptom improvement; 86% had at least a 50% decrease in symptoms. | nih.gov |
| Stern et al. (1998) | 256 | Significantly lower total, nasal, and ocular scores compared to placebo at day 14 (P = 0.0002–0.0009). | nih.govresearchgate.net |
| The Rhinase Study Group | 494 | Superiority to placebo in reducing total symptom (P=.002), nasal (P=.004), and ocular (P=.007) scores at day 7. | nih.gov |
Perennial Allergic Rhinoconjunctivitis Symptom Alleviation
This compound is also effective for perennial allergic rhinoconjunctivitis, which occurs year-round. getcurex.com A double-blind, placebo-controlled study involving 257 patients treated for 4 weeks found that this compound led to a 36% mean decrease in nasal symptoms from the pretreatment score, compared to only a 10% decrease in the placebo group (P < 0.001). nih.govresearchgate.net Ocular symptoms also saw a significant reduction, with a 40% decrease in the this compound group versus 7% in the placebo group (P < 0.003). nih.govresearchgate.net
In a comparative study against loratadine (B1675096) over four weeks, this compound demonstrated comparable symptom relief, resulting in a 66.6% decrease in the total nasal score and a 74.8% decrease in the total ocular score. rhinologyjournal.com The therapeutic benefits of this compound are maintained over the long term. A 5-month open-label extension study with 141 patients showed that the initial improvements in nasal and ocular scores were sustained throughout the treatment period, with no evidence of loss of efficacy. nih.gov
Efficacy in Chronic Urticaria
This compound has been established as an effective treatment for the symptoms of chronic urticaria, including chronic idiopathic urticaria (CIU). getcurex.com
Symptomatic Relief in Chronic Idiopathic Urticaria
Clinical research confirms this compound provides significant relief from the symptoms of CIU. A 4-week, multicenter, double-blind study comparing this compound, loratadine, and a placebo found that both active treatments reduced the number of weekly urticaria episodes compared to placebo. nih.gov Another placebo-controlled study with 56 patients demonstrated that this compound produced a significantly greater decrease in the global symptom score, which includes itch, wheals, and erythema, compared to placebo (P = 0.002). nih.gov Furthermore, the patient-rated global discomfort was significantly improved with this compound (P = 0.003). nih.gov A German multicenter trial with 78 patients also showed the therapeutic efficacy of this compound to be statistically superior to placebo, with the mean total symptom score dropping significantly more in the this compound group (p = 0.039). lih.lu
Reduction of Pruritus and Wheal Formation
This compound is effective in reducing both pruritus (itching) and the formation of wheals, the cardinal signs of urticaria. researchgate.netresearchgate.net In a comparative study, after two weeks of treatment, the severity of pruritus, as measured by a visual analogue scale (VAS), decreased by 36.7 mm in the this compound group, a significantly greater reduction than the 16.3 mm seen in the placebo group (P = 0.0001). nih.gov
Long-term studies have shown that these improvements are sustained. researchgate.netresearchgate.net An open-label trial lasting 12 months found that this compound reduced itching as well as the number and size of wheals from the second week of therapy onwards. researchgate.netresearchgate.net Clinician assessments noted that the proportion of patients with more than 10 wheals decreased from 42% to 28% after two months of treatment. researchgate.netresearchgate.net Studies using intradermal histamine (B1213489) injections have also confirmed that this compound is significantly more effective than placebo at suppressing wheal and flare reactions, with the effect starting within an hour and lasting for up to 24 hours. nih.gov Additionally, in patients with primary acquired cold urticaria, this compound was shown to be superior to placebo in delaying the cold-induced wheal reaction and reducing both wheal size and pruritus intensity. nih.gov
| Study Aspect | This compound Group Finding | Placebo Group Finding | P-Value | Reference |
|---|---|---|---|---|
| Pruritus Severity Reduction (VAS) | -36.7 mm | -16.3 mm | P = 0.0001 | nih.gov |
| Global Symptom Score Decrease | Significantly greater decrease | - | P = 0.002 | nih.gov |
| Global Discomfort Improvement | Significantly improved | - | P = 0.003 | nih.gov |
| Mean Total Symptom Score Drop | -1.6 | -0.7 | p = 0.039 | lih.lu |
Effects on Angioedema Incidence
This compound has demonstrated efficacy in improving angioedema, a condition characterized by swelling in the deep layers of the skin, which can occur alongside chronic urticaria. In a multicentre, double-blind, parallel-group study comparing this compound to loratadine and a placebo, angioedema was improved to a clinically significant extent with this compound in patients who presented with this symptom before treatment nih.gov.
Further evidence comes from a long-term, open-label multicentre trial involving 211 patients with chronic urticaria. Clinical assessment in this year-long study indicated that angioedema, along with itch intensity, was improved by this compound treatment. This improvement was sustained throughout the entire duration of the trial, suggesting a lasting therapeutic benefit nih.gov. The study concluded that this compound improves symptoms of chronic urticaria, including angioedema, and that these improvements are maintained over 12 months without a loss of drug sensitivity nih.gov.
Table 1: Clinical Trial Data on this compound for Angioedema
| Study Type | Duration | Patient Population | Key Finding on Angioedema |
|---|---|---|---|
| Multicentre, double-blind, parallel group | 4 weeks | Patients with chronic idiopathic urticaria | Clinically significant improvement in patients with pre-existing angioedema compared to placebo nih.gov. |
| Open-label multicentre trial | 12 months | Patients with chronic urticaria | Clinician assessment indicated improvement in angioedema that was sustained throughout the trial nih.gov. |
Efficacy in Allergic Conjunctivitis
A 28-day, double-blind, randomized study specifically evaluated this compound's effect on three key ocular symptoms: itch, tears, and redness. Compared to the placebo group, total ocular scores were significantly lower in patients treated with this compound at day 14, and this relief was maintained for the entire 4-week study period researchgate.netnih.gov.
Similarly, a double-blind, placebo-controlled study involving 257 patients with perennial allergic rhinoconjunctivitis found a substantial decrease in ocular symptoms. The mean ocular symptom score decreased by 40% in the this compound-treated group, compared to only a 7% decrease in the placebo group researchgate.net. A separate multicentre, double-blind study comparing this compound to loratadine in patients with perennial allergic rhinitis also showed a significant reduction in ocular symptoms, with a 74.8% decrease in the total ocular score for this compound rhinologyjournal.com.
Table 2: Efficacy of this compound in Allergic Conjunctivitis
| Study Focus | Duration | Patient Group | Key Ocular Symptom Findings |
|---|---|---|---|
| Seasonal Allergic Rhinoconjunctivitis | 14 days (mean 17.1 days) | 5,408 patients | Overall symptoms, including ocular, improved in 93% of patients nih.gov. |
| Seasonal Allergic Rhinoconjunctivitis | 28 days | 256 patients | Significantly lower total ocular scores (itch, tears, redness) at day 14, maintained for 4 weeks researchgate.netnih.gov. |
| Perennial Allergic Rhinoconjunctivitis | 4 weeks | 257 patients | 40% decrease in mean ocular symptom score compared to 7% in the placebo group researchgate.net. |
| Perennial Allergic Rhinitis | 4 weeks | 68 patients | 74.8% decrease in total ocular score rhinologyjournal.com. |
Long-Term Clinical Efficacy and Sustained Response Studies
Long-term studies have confirmed the sustained efficacy of this compound in managing chronic allergic conditions without evidence of tachyphylaxis (loss of drug efficacy).
Another study focused on the long-term treatment of perennial allergic rhinoconjunctivitis. In a 5-month open-label extension of a 1-month double-blind trial, 141 patients were treated with this compound. The results demonstrated that this compound significantly improved ocular and total nasal scores after 6 months of total treatment. This improvement was consistently maintained for the entire duration of the study, confirming no loss of drug efficacy over the long term nih.gov.
Table 3: Long-Term Efficacy and Sustained Response of this compound
| Condition | Study Duration | Patient Cohort | Sustained Response Findings |
|---|---|---|---|
| Chronic Urticaria | 12 months | 211 patients | Improvement in itch, wheals, and angioedema was sustained throughout the trial with no loss of drug sensitivity nih.gov. |
| Perennial Allergic Rhinoconjunctivitis | 6 months (including 5-month extension) | 141 patients | Significant improvement in nasal and ocular scores was maintained for the duration of the study with no loss of efficacy nih.gov. |
Safety Pharmacology and Risk Assessment of Mizolastine
Cardiovascular Safety Evaluation
The assessment of cardiovascular safety is a critical aspect of evaluating H1 antihistamines, particularly given the history of cardiotoxicity associated with some earlier compounds in this class, such as terfenadine (B1681261) and astemizole (B1665302), which were linked to severe dysrhythmias and QT interval prolongation. nih.govmedcraveonline.com Mizolastine's cardiovascular safety has been investigated through studies examining its effects on cardiac repolarization, interactions with ion channels, and incidence of dysrhythmias in clinical trials.
QT Interval and Ventricular Repolarization Studies
Studies specifically designed to assess the effect of this compound on cardiac repolarization, primarily through the measurement of the QT interval on electrocardiograms (ECGs), have been conducted in both healthy volunteers and patients. nih.govnih.gov Analysis of ECG databases from clinical trials involving volunteers and patients has been summarized to evaluate this compound's impact on the QT interval. nih.gov
In studies with healthy volunteers, this compound was administered at doses up to 75 mg as a single dose and 40 mg as repeated doses. nih.gov These doses are significantly higher than the recommended therapeutic dose. nih.gov Results from these studies showed no increased incidence of QTc values greater than 440 msec or Delta QTc greater than or equal to 40 msec compared to placebo. nih.gov Furthermore, no dose-related increase in the QTc interval was observed. nih.gov
Studies in patients receiving this compound at doses of 10 mg or 15 mg also indicated that the mean QTc interval changes from baseline did not significantly differ from placebo. nih.gov Comparative studies against loratadine (B1675096), another second-generation antihistamine, showed a similar incidence of out-of-range QTc values for both this compound and loratadine. nih.gov
The ECG parameters were also assessed during co-administration of this compound with other drugs, including digoxin (B3395198), diltiazem, and erythromycin (B1671065). nih.gov These studies found that the ECG parameters were not modified by the co-administration of this compound when compared to the effect of each co-administered drug alone. nih.gov
Interactions with hERG Potassium Channels
Blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channels, which are responsible for the rapid delayed rectifier potassium current (IKr) crucial for cardiac repolarization, has been identified as a key mechanism underlying the cardiac toxicity and QT prolongation associated with some drugs, including certain antihistamines. medcraveonline.comnih.govnih.gov
Studies have investigated the potential interaction of this compound with hERG1 K+ channels heterologously expressed in Xenopus oocytes and human embryonic kidney 293 (HEK 293) cells, as well as those endogenously present in SH-SY5Y human neuroblastoma cells. nih.govnih.gov
This compound has been shown to block hERG1 K+ channels expressed in Xenopus oocytes with an estimated IC50 of 3.4 μM. nih.govnih.gov In HEK 293 cells stably transfected with hERG1 cDNA, extracellular application of this compound exerted a dose-related inhibitory action on IhERG1, with an IC50 of 350 ± 76 nM. nih.govnih.gov this compound also dose-dependently inhibited hERG1 K+ channels constitutively expressed in SH-SY5Y human neuroblastoma clonal cells. nih.govnih.gov
Compared to astemizole, a second-generation antihistamine known for its inhibitory actions on hERG1 K+ channels, this compound exhibited a faster dissociation rate from the channel. nih.govnih.gov The time constants for drug dissociation were 72.4 ± 11.9 s for 3 μM this compound and 1361 ± 306 s for 1 μM astemizole. nih.govnih.gov
The potency of this compound in inhibiting hERG1 K+ channels appears to be at least 1 M times lower than that of astemizole. nih.gov For instance, the IC50 values for hERG1 inhibition in Xenopus oocytes were 3 μM for this compound and 300 nM for astemizole. nih.gov In hERG1-transfected HEK 293 cells, the IC50 values were 300 nM and 1 nM for this compound and astemizole, respectively. nih.gov
These findings suggest that while this compound is capable of blocking hERG1 K+ channels at concentrations higher than those typically achieved in vivo during standard therapy, its potency is lower and its dissociation rate is faster compared to certain other antihistamines known to cause cardiac issues. nih.govnih.gov The lower lipophilicity of this compound might contribute to its lower potency in inhibiting hERG1 K+ channels compared to more lipophilic compounds like astemizole or terfenadine. nih.gov
Assessment of Cardiac Tissue Fixation
Cardiac tissue fixation refers to the accumulation of a drug in cardiac tissue, which can be influenced by factors such as lipophilicity. A lower lipophilicity is generally associated with lower tissue penetration and distribution volume. nih.gov
This compound is characterized by low lipophilicity. nih.govresearchgate.netnih.govresearchgate.net This low lipophilicity is associated with low cardiac tissue fixation. researchgate.netnih.govresearchgate.net Compared with other antihistamines like loratadine and cetirizine (B192768), this compound has a low lipophilicity, which could translate into a reduced cardiac distribution. nih.gov This property is considered a factor that may contribute to a favorable cardiac safety profile. nih.govnih.gov
Incidence of Ventricular Dysrhythmias in Clinical Trials
Clinical studies with this compound have monitored for the occurrence of ventricular dysrhythmias. In clinical trials, this compound has not been associated with ventricular dysrhythmias. researchgate.netnih.govresearchgate.net Long-term studies, such as a one-year open-label multicentre trial in patients with chronic urticaria, monitored cardiac safety using 12-lead ECGs, paying particular attention to QT intervals. researchgate.netresearchgate.net In this study, cardiac repolarization, as assessed by QTc intervals, was not modified during prolonged administration, and there were no drug-related serious adverse events reported. researchgate.netresearchgate.net
While some older second-generation antihistamines were associated with rare but severe dysrhythmias, clinical use of this compound has not shown such an association. nih.govresearchgate.netnih.gov
Central Nervous System Safety Profile
The central nervous system (CNS) safety profile of antihistamines is important due to the potential for effects such as sedation and impaired psychomotor performance, particularly with first-generation agents. This compound is a second-generation antihistamine designed to have minimal CNS penetration and thus reduced sedative effects. nih.gov
Evaluation of Psychomotor Performance
The effects of this compound on psychomotor performance and cognitive function have been evaluated in various clinical pharmacology studies using objective tests and subjective self-ratings. nih.govnih.govnih.govijbcp.comijbcp.com These studies have often been randomized, double-blind, placebo-controlled, and crossover in design, sometimes including active comparators from both first- and second-generation antihistamines. nih.govnih.govnih.gov
Objective tests used to assess psychomotor performance include critical flicker fusion threshold, choice reaction time, digit symbol substitution, tapping, arithmetic calculation, and body sway. nih.govnih.govnih.govjiaci.org Subjective assessments typically involve visual analogue scales. nih.govnih.govnih.govijbcp.comijbcp.com
Studies in healthy young and elderly volunteers have investigated the effects of single and multiple doses of this compound. nih.govnih.govnih.gov A single 10 mg dose of this compound, within the range of recommended daily therapeutic dosages, did not induce subjective drowsiness and produced no detrimental effects on psychomotor performance or memory in elderly female volunteers aged 66-77 years. nih.gov In contrast, clemastine (B1669165) (a first-generation antihistamine) at 2 mg induced significant impairments in critical flicker fusion and recognition reaction time compared to placebo and this compound. nih.gov
In studies involving healthy young male volunteers, this compound 10 mg once daily at steady-state was found to be devoid of sedation and detrimental effects on skilled performance and memory. nih.govnih.gov These studies also assessed potential interactions with CNS depressants. This compound did not potentiate the depressant effects of alcohol or lorazepam on psychomotor performance and cognitive functions. nih.govnih.gov
While this compound at the therapeutic dose has consistently shown a lack of sedative effects and no impairment of psychomotor performance, some changes have been observed at higher dose levels, as with other newly developed antihistamines. nih.govnih.gov However, at the therapeutic dose, this compound has been shown not to alter driving performance. nih.gov
Comparative studies have also evaluated this compound's effects on psychomotor function against other antihistamines. In one study, this compound showed no significant change in psychomotor functions compared to placebo and loratadine. ijbcp.comijbcp.com
| Study Type | Subjects | This compound Dose(s) | Key Psychomotor/Cognitive Findings | Citation |
| Double-blind, crossover, placebo-controlled | 15 elderly female volunteers | 10 mg (single dose) | No subjective drowsiness; no detrimental effects on psychomotor performance or memory. | nih.gov |
| Randomized, double-blind, crossover, placebo-controlled | 16 healthy young male volunteers | 10 mg (once daily, steady-state) | Devoid of sedation; no detrimental effect on skilled performance and memory; no potentiation of lorazepam effects. | nih.govnih.gov |
| Clinical pharmacology studies (overview) | 76 young, 15 aged volunteers | 5-45 mg (range), 10 mg (therapeutic) | Free from sedative effects at therapeutic dose; no alteration of driving performance; no potentiation of alcohol or lorazepam effects. | nih.gov |
| Randomized, double-blind, three-way crossover | Healthy human volunteers | 10 mg | No significant change in psychomotor functions or sedation compared to placebo and loratadine. | ijbcp.comijbcp.com |
Assessment of Cognitive Functions and Memory
Studies have investigated the potential impact of this compound on cognitive functions and memory, particularly in comparison to older antihistamines. Research involving healthy volunteers has assessed cognitive function and psychomotor performance using standardized tests. nih.govnih.gov These tests have included measures such as critical flicker fusion, choice reaction time, tracking, Stroop and Sternberg memory tests, and subjective sedation assessments. nih.gov
In studies comparing this compound with first-generation antihistamines like triprolidine (B1240482) and clemastine, this compound at therapeutic doses (e.g., 10 mg) did not show significant impairment of psychomotor performance or cognitive functions. nih.govnih.govnih.gov For instance, a study in elderly female volunteers (aged 66-77) found that a single 10 mg dose of this compound did not induce subjective drowsiness or produce detrimental effects on psychomotor performance or on short-term and long-term memory, in contrast to clemastine 2 mg which caused significant impairments in some tests. nih.gov Another study with healthy volunteers receiving varying doses of this compound (5 mg, 15 mg, or 45 mg), terfenadine (60 mg), triprolidine (10 mg), or placebo, concluded that this compound at 5 mg and 15 mg was free from disruptive effects on cognitive function and psychomotor performance. nih.gov Impairments in psychomotor and cognitive function were observed with triprolidine, terfenadine, and the highest dose of this compound (45 mg). nih.gov
Clinical pharmacology studies have consistently shown that this compound at its therapeutic dose is free from sedative effects that could impact the safe performance of daily activities in both young and elderly patients. nih.gov Studies evaluating the interaction between this compound and central nervous system depressants like alcohol and lorazepam have also indicated no potentiation of their depressant effects at the therapeutic dose of this compound. nih.govnih.gov
Incidence of Sedation and Somnolence
The incidence of sedation and somnolence is a key consideration for antihistamines. Second-generation antihistamines, including this compound, are generally associated with less sedation compared to their first-generation counterparts due to their reduced penetration of the blood-brain barrier. patsnap.comnice.org.uktandfonline.com
Clinical trials and studies have reported varying incidences of drowsiness or somnolence with this compound. In a comparative study versus loratadine for seasonal allergic rhinitis, the incidence of mild or moderate drowsiness in the this compound group was reported as 26.5%, while in the loratadine group it was 18.2%. researchgate.net However, another study comparing this compound and loratadine in perennial allergic rhinitis reported no cases of drowsiness with this compound. rhinologyjournal.com
The following table summarizes some findings on the incidence of drowsiness in comparative studies:
| Study Population | Comparator | This compound Drowsiness Incidence | Comparator Drowsiness Incidence | Reference |
| Seasonal Allergic Rhinitis | Loratadine | 26.5% (mild or moderate) | 18.2% (mild or moderate) | researchgate.net |
| Perennial Allergic Rhinitis | Loratadine | 0% | Not specified | rhinologyjournal.com |
| Healthy Volunteers (Subjective) | Placebo | Not significantly different | - | nih.govnih.govnih.govijbcp.com |
Blood-Brain Barrier Penetration Studies
The extent to which an antihistamine crosses the blood-brain barrier (BBB) is a primary determinant of its potential to cause central nervous system effects like sedation and cognitive impairment. This compound is characterized by reduced penetration of the BBB compared to first-generation antihistamines. patsnap.comnice.org.uktandfonline.com
Second-generation antihistamines, including this compound, are generally less lipophilic than first-generation agents, which contributes to their limited passage across the BBB. tandfonline.comnih.gov Additionally, some second-generation antihistamines are substrates for P-glycoprotein (P-gp), an efflux pump at the BBB that transports substances out of the brain. tandfonline.comresearchgate.net This affinity for P-gp further restricts their entry into the central nervous system. tandfonline.com While first-generation antihistamines show limited affinity for P-gp, second-generation molecules are regarded as P-gp substrates. researchgate.net
Studies have suggested that the low incidence of sedation observed with certain second-generation antihistamines, including this compound, is related to their limited ability to cross the BBB, especially at recommended therapeutic doses. nih.gov Although direct quantitative data on this compound's BBB penetration in humans from the provided sources are limited, its classification as a non-sedating antihistamine and the results from cognitive and sedation studies indirectly support its low BBB permeability. nice.org.uknih.govnih.govpatsnap.com
Hepatic and Renal Safety Parameters in Clinical Monitoring
The metabolism and excretion of this compound are important considerations for hepatic and renal safety. This compound undergoes extensive metabolism primarily in the liver, with over 65% being metabolized. jiaci.org The main metabolic pathway is glucuronidation, mediated by glucuronosyltransferases (UGT), although cytochrome P450 (CYP) enzymes, particularly CYP3A4 and to a lesser extent CYP2A6 and CYP2D6, are also involved. nih.govjiaci.org The majority of the drug (84-95%) is excreted in the feces, with a smaller portion (8-15%) excreted in the urine. jiaci.org
Clinical monitoring of hepatic and renal safety parameters is relevant, especially in patients with pre-existing impairment. Studies have investigated the pharmacokinetics of this compound in individuals with hepatic and renal dysfunction.
In patients with cirrhosis, pharmacokinetic studies have shown alterations in this compound's profile. These include an increase in the time to reach maximum plasma concentration (Tmax), a reduction in the maximum plasma concentration (Cmax), an increase in the average distribution half-life, and a 50% higher area under the concentration-time curve (AUC) compared to healthy volunteers. nih.govjiaci.orgnih.gov Due to these pharmacokinetic changes, it has been advised to avoid this compound in cases of significant hepatic impairment. jiaci.orgnice.org.uk Rare reports of changes in liver function associated with this compound use have been noted, and regular monitoring of liver function tests may be recommended for long-term users. patsnap.com
For patients with chronic renal insufficiency, the elimination half-life of this compound has been observed to be prolonged by 47% compared to young healthy volunteers. nih.govnih.govnih.gov However, despite this prolongation, the levels generally remain within the range seen in healthy young adults, and dose adjustment may not be necessary in chronic renal insufficiency. nih.govjiaci.org Studies suggest that hemodialysis does not significantly increase the clearance of this compound. ndmctsgh.edu.tw Body weight and creatinine (B1669602) clearance have been found to have little influence on oral clearance. nih.govnih.gov
The following table summarizes the observed pharmacokinetic changes in patients with hepatic and renal impairment:
| Patient Population | Pharmacokinetic Parameter | Observation compared to Healthy Volunteers | Reference |
| Patients with Cirrhosis | Tmax | Increased | nih.govjiaci.orgnih.gov |
| Cmax | Reduced | nih.govjiaci.orgnih.gov | |
| Distribution Half-life | Increased | nih.govjiaci.orgnih.gov | |
| AUC | 50% higher | nih.govjiaci.orgnih.gov | |
| Patients with Chronic Renal Insufficiency | Elimination Half-life | Prolonged by 47% | nih.govnih.govnih.gov |
No significant changes in laboratory examinations, including liver and renal functions, were observed in some clinical studies comparing this compound with other antihistamines in patients with seasonal allergic rhinitis. researchgate.net However, the manufacturer advises avoiding this compound in significant hepatic impairment. nice.org.uk
Drug Drug Interaction Research with Mizolastine
Interactions with Cytochrome P450 Enzyme Inhibitors (e.g., Ketoconazole (B1673606), Erythromycin)
Studies have shown that potent inhibitors of the CYP3A4 enzyme system can alter the pharmacokinetics of mizolastine. The co-administration of systemically administered ketoconazole, an imidazole (B134444) antifungal, and erythromycin (B1671065), a macrolide antibiotic, has been found to moderately increase the plasma concentrations of this compound. ndmctsgh.edu.tw
When this compound was administered concomitantly with ketoconazole, there was a notable increase in the this compound area under the concentration-time curve (AUC) values, although no change in its terminal elimination half-life was observed. nih.govresearchgate.net Similarly, co-administration with erythromycin resulted in increased maximum concentration (Cmax) and AUC for this compound, also without a change in its half-life. nih.govresearchgate.net The increase in this compound plasma levels due to these interactions led to concentrations equivalent to those seen after a 15 to 20 mg dose of this compound alone. rxreasoner.com Due to these interactions, the combination of this compound with systemic ketoconazole or erythromycin is contraindicated. ndmctsgh.edu.twukclinicalpharmacy.org
Table 1: Effect of CYP3A4 Inhibitors on this compound Pharmacokinetics
| Co-administered Drug | Effect on this compound Cmax | Effect on this compound AUC | Effect on this compound Half-Life |
|---|---|---|---|
| Ketoconazole | Not specified | Increased nih.govresearchgate.net | No change nih.govresearchgate.net |
| Erythromycin | Increased nih.govresearchgate.net | Increased nih.govresearchgate.net | No change nih.govresearchgate.net |
Interactions with Central Nervous System Depressants (e.g., Lorazepam, Ethanol)
Research into the interaction between this compound and central nervous system (CNS) depressants has shown a lack of potentiation of their effects. In vivo studies found no interactions between this compound and either lorazepam or ethanol (B145695). nih.govresearchgate.net
A specific study assessing the interaction with lorazepam, a benzodiazepine, concluded that this compound at a 10 mg daily dose did not enhance the sedative or performance-impairing effects of a single 2 mg dose of lorazepam. nih.govnih.gov Lorazepam alone produced significant impairment of psychomotor performance and memory, but this compound did not add to these effects. nih.gov
Similarly, studies investigating the combination of this compound with ethanol found no alcohol-induced potentiation of sedation or performance impairment. ndmctsgh.edu.twnih.gov In a study where subjects' blood alcohol concentration was maintained at 0.7 g/L, this compound did not significantly worsen the decrements in driving ability or arousal caused by ethanol. nih.gov
Table 2: this compound Interaction with CNS Depressants
| CNS Depressant | Study Type | Key Finding |
|---|---|---|
| Lorazepam | Randomized, double-blind, placebo-controlled | This compound did not potentiate lorazepam-induced impairment of psychomotor performance or memory. nih.govnih.govnih.gov |
| Ethanol (Alcohol) | Randomized, double-blind, placebo-controlled | this compound did not potentiate the depressant effects of ethanol on driving performance and psychomotor skills. ndmctsgh.edu.twnih.govnih.gov |
Interactions Affecting Cardiac Repolarization (e.g., QT prolonging agents)
This compound has been identified as having a weak potential to prolong the QT interval in some individuals. ukclinicalpharmacy.org This raises concerns about its concomitant use with other drugs known to have a similar effect on cardiac repolarization. Agents that may prolong the QT interval include Class I and III antiarrhythmics, macrolide antibiotics, and imidazole antifungals. mims.comdrugtodayonline.com
The interaction with specific CYP3A4 inhibitors that also affect the QT interval has been evaluated. The co-administration of this compound with ketoconazole resulted in a minor QT interval prolongation, which was suggested to be attributable to ketoconazole itself. scholarsportal.info In another study, the combination of this compound and erythromycin showed no additional effect on the QT interval beyond that of erythromycin administered alone. scholarsportal.info Despite these findings, concomitant use of this compound with other agents known to prolong the QT interval is generally contraindicated as a precautionary measure. mims.comukclinicalpharmacy.orgdrugtodayonline.com
Table 3: Examples of QT Prolonging Agents and Interaction Risk with this compound
| Drug Class | Example Agents | Nature of Interaction Risk |
|---|---|---|
| Macrolide Antibiotics | Erythromycin, Clarithromycin | Increased risk of QT prolongation. ukclinicalpharmacy.orgdrugtodayonline.com |
| Imidazole Antifungals | Ketoconazole | Increased risk of QT prolongation. drugtodayonline.comdrugbank.com |
| Class I Antiarrhythmics | Quinidine, Procainamide | Increased risk of QT prolongation. mims.com |
| Class III Antiarrhythmics | Amiodarone, Sotalol | Increased risk of QT prolongation. mims.com |
| Antipsychotics | Haloperidol, Thioridazine | Theoretical increased risk of additive effects on QT interval. nih.gov |
| Tricyclic Antidepressants | Amitriptyline, Imipramine | Theoretical increased risk of additive effects on QT interval. nih.gov |
Interactions with Other Pharmacological Agents (e.g., Digoxin (B3395198), Theophylline)
Interaction studies have also been conducted with other therapeutic agents to assess the safety and pharmacokinetic impact of co-administration with this compound.
Digoxin: In a study with healthy volunteers, the co-administration of this compound with digoxin did not result in any clinically significant interactions regarding ECG, hemodynamic, or safety parameters. nih.gov While there was no change in the AUC or time to maximum concentration (tmax) of digoxin, a statistically significant increase in digoxin's maximum concentration (Cmax) and trough plasma concentration (Cmin) was observed. nih.govnih.gov However, this was not deemed clinically relevant, and it was concluded that the two drugs could be safely co-administered. nih.gov
Theophylline (B1681296): Concomitant administration of this compound with theophylline resulted in significant increases in both the trough plasma concentration (Cmin) and the area under the concentration-time curve (AUC) for theophylline. nih.govresearchgate.net This indicates a potential for this compound to inhibit the clearance of theophylline, which has a narrow therapeutic index.
Table 4: Pharmacokinetic Interactions with Digoxin and Theophylline
| Co-administered Drug | Effect on Drug's Cmax | Effect on Drug's Cmin | Effect on Drug's AUC |
|---|---|---|---|
| Digoxin | Statistically significant increase nih.govnih.gov | Statistically significant increase nih.govnih.gov | No change nih.govnih.gov |
| Theophylline | Not specified | Significant increase nih.govresearchgate.net | Significant increase nih.govresearchgate.net |
Comparative Research and Clinical Positioning of Mizolastine
Comparative Efficacy and Safety with Other Second-Generation Antihistamines
Mizolastine has been compared with several other second-generation antihistamines in clinical trials for conditions like chronic idiopathic urticaria (CIU) and allergic rhinitis. researchgate.netcapes.gov.brnih.govrhinologyjournal.comnih.gov
In studies comparing this compound with loratadine (B1675096) for chronic idiopathic urticaria, both compounds were found to be well tolerated, safe, and efficacious. researchgate.netnih.gov The reduction in the number of episodes per week and the reduction in symptom severity scores were comparable between this compound and loratadine. researchgate.netnih.gov However, one study noted that this compound demonstrated superiority over loratadine in prick tests for some histamine (B1213489) concentrations, had beneficial effects on angioedema, and seemed to provide a faster onset of action. researchgate.netnih.gov Another study in CIU also found this compound to be at least as effective as loratadine and significantly more effective than placebo in relieving itching and reducing the number and size of hives. researchgate.net
For perennial allergic rhinitis, a study comparing this compound with loratadine showed comparable symptom relief in both groups, with similar percentage decreases in total nasal, ocular, and global total scores. rhinologyjournal.com The safety was also reported as satisfactory in both groups. rhinologyjournal.com
A comparison of this compound and cetirizine (B192768) in seasonal allergic rhinoconjunctivitis found both to be effective in relieving symptoms. nih.gov During the first 3 days, this compound provided more effective symptom relief than cetirizine, with the difference being statistically significant on the second and third days. nih.gov Both were well tolerated. nih.gov However, a study assessing the activity on histamine-induced skin wheal and flare responses at 24 hours suggested a trend towards better activity of cetirizine compared to this compound at this time point, and another study clearly showed superior activity of cetirizine on both wheal and flare responses 24 hours after intake. nih.gov
Receptor Binding Selectivity and Affinity Comparisons
This compound is characterized by its high affinity and specificity for histamine H1 receptors. researchgate.net It is described as a selective and peripherally acting antagonist of H1-receptors. rhinologyjournal.com Unlike some other second-generation antihistamines, this compound has been noted to potentially bind to muscarinic receptors and cardiac K+ channels, although this is typically observed at higher than recommended doses. researchgate.net
Differential Anti-inflammatory Profiles
Beyond its primary H1 receptor antagonism, this compound has demonstrated anti-inflammatory properties. patsnap.comcapes.gov.brresearchgate.net It has been shown to inhibit the release of other inflammatory mediators, such as leukotrienes and prostaglandins (B1171923), which play a role in allergic reactions. patsnap.com This multifaceted approach may contribute to its effectiveness in managing chronic allergic conditions. patsnap.com Comparative studies have investigated the anti-inflammatory effects of this compound against other antihistamines. For instance, a comparative study in murine allergic contact dermatitis examined the effects of this compound, loratadine, and cetirizine on cytokine expression. researchgate.net Animal models also suggest that this compound possesses anti-inflammatory actions that may be independent of its H1-receptor blocking properties, potentially reducing sensory afferent hypersensitivity, damage, and neutrophil infiltration. researchgate.net Desloratadine (B1670295) and this compound are noted for having broad anti-inflammatory properties that distinguish them from some other H1 antagonists. capes.gov.br
Comparative Cardiovascular Safety Profiles
The cardiovascular safety of second-generation antihistamines, including this compound, has been a subject of evaluation, particularly in comparison to the cardiotoxicity observed with some early second-generation agents like terfenadine (B1681261) and astemizole (B1665302). tandfonline.comresearchgate.netunina.itjiaci.orgnih.gov These earlier drugs were associated with QT prolongation and torsade de pointes due to the blockade of hERG potassium channels. tandfonline.comunina.itnih.gov
This compound has been studied for its potential effects on cardiac repolarization. capes.gov.brunina.itnih.gov Studies in healthy volunteers receiving increasing doses of this compound (up to four times the therapeutic dose) found no significant changes in ventricular repolarization or clinically relevant effects on cardiac repolarization. capes.gov.brunina.itnih.gov this compound's capacity to prolong the QT interval is considered weak and has not been associated with cardiac arrhythmias in human trials at normal or even overdosed levels. jiaci.orgnih.gov Its potency in inhibiting hERG K+ channels appears to be significantly lower than that of astemizole. nih.gov While some comparisons suggest that this compound, alongside emedastine (B1214569) and cetirizine, might be associated with less favorable safety profiles concerning CNS side effects and any adverse events compared to other second-generation antihistamines in the context of chronic urticaria treatment, no clinically significant cardiac effects have been reported for this compound at recommended or higher doses. nih.govtandfonline.comunina.it
Comparative Central Nervous System Impact
A key advantage of second-generation antihistamines over first-generation ones is their reduced impact on the central nervous system. smpdb.canih.govpatsnap.comtandfonline.com this compound is generally described as a non-sedating antihistamine with limited penetration of the blood-brain barrier. patsnap.comtandfonline.comwikipedia.org This results in fewer CNS effects like drowsiness and sedation compared to first-generation agents. smpdb.capatsnap.com
However, comparisons among second-generation antihistamines reveal some variations in CNS impact. While many are largely devoid of significant CNS side effects at recommended doses, quantitative differences can exist. nih.govresearchgate.net In a systematic review and network meta-analysis focusing on the safety profiles of second-generation antihistamines for chronic urticaria, this compound (10 mg), along with emedastine (4 mg) and cetirizine (10 mg), were ranked among the treatments with less favorable safety profiles associated with CNS side effects and any adverse events. nih.gov Despite this, studies specifically evaluating this compound have reported a lack of behavioral toxicity and no impairment in psychomotor performance or cognitive functions at therapeutic doses. rhinologyjournal.comnih.gov
Comparative Pharmacokinetic Characteristics
The pharmacokinetic profiles of second-generation antihistamines can vary, influencing their onset and duration of action, as well as potential for drug interactions. researchgate.net this compound is rapidly absorbed after oral administration, reaching peak plasma concentrations within approximately 1 to 2 hours. patsnap.comresearchgate.net Its elimination half-life is around 8 to 14 hours, supporting once-daily dosing. patsnap.comnih.gov
This compound undergoes extensive metabolism, primarily in the liver, involving both glucuronidation and the cytochrome P450 3A4 enzymatic system, with minor involvement of CYP2A6 and CYP2D6. patsnap.comnih.govjiaci.org Excretion is predominantly via feces (84-95%) with a smaller portion in urine (8-15%). patsnap.comjiaci.orgresearchgate.net Plasma protein binding is high, exceeding 98%, mainly to serum albumin. researchgate.netresearchgate.net The apparent volume of distribution for this compound is relatively limited, between 1 and 1.4 L/kg. researchgate.netresearchgate.net
Comparative pharmacokinetic data highlight differences among second-generation antihistamines. For example, fexofenadine (B15129) and levocetirizine (B1674955) are minimally metabolized compared to the extensive metabolism of desloratadine and this compound. researchgate.net Excretion pathways also differ, with levocetirizine primarily eliminated unchanged in urine, fexofenadine mainly in feces, and this compound predominantly in feces. jiaci.orgresearchgate.net The apparent volume of distribution varies, being limited for levocetirizine and this compound, larger for fexofenadine, and particularly large for desloratadine. researchgate.net this compound's metabolism by CYP3A4 suggests a potential for interactions with inhibitors of this enzyme, which has been observed in studies where co-administration with ketoconazole (B1673606) or erythromycin (B1671065) increased this compound levels. jiaci.org
Novel Formulation and Delivery System Research for Mizolastine
Ocular Delivery Systems Development
Developing effective ocular delivery systems for mizolastine is crucial due to the eye's natural protective barriers and the limitations of traditional eye drops, which often have short residence times on the ocular surface. researchgate.netresearchgate.net Novel approaches, such as nanoparticle and hydrogel formulations, are being investigated to overcome these challenges and improve corneal drug absorption and bioavailability. researchgate.nettandfonline.comnih.govnih.gov
Solid Lipid Nanoparticles for Ophthalmic Applications
Solid Lipid Nanoparticles (SLNs) are being explored as advanced delivery systems in ophthalmology for this compound. researchgate.nettandfonline.comnih.govnih.govresearchgate.netscienceopen.com SLNs offer potential benefits such as increased corneal drug absorption and improved bioavailability. researchgate.nettandfonline.comnih.govnih.govscienceopen.com Studies have focused on formulating this compound as MZL-SLNs using methods like hot homogenization/ultrasonication. tandfonline.comnih.govnih.gov
Research has characterized optimized MZL-SLN formulations. One optimized formula (F4) showed an entrapment efficiency of 86.5 ± 1.47%, a mean particle size of 202.3 ± 13.59 nm, and a zeta potential of -22.03 ± 3.65 mV. tandfonline.comnih.govnih.gov In vitro studies demonstrated a sustained release profile from MZL-SLNs for up to 30 hours, following a non-Fickian Higuchi kinetic model. tandfonline.comnih.govnih.gov Stability studies indicated that freeze-dried MZL-SLNs remained stable upon storage for 6 months. tandfonline.comnih.govresearchgate.netnih.gov
Data Table: Optimized MZL-SLN Formulation (F4) Characteristics
| Parameter | Value |
| Entrapment Efficiency | 86.5 ± 1.47% |
| Mean Particle Size | 202.3 ± 13.59 nm |
| Zeta Potential | -22.03 ± 3.65 mV |
Ocular Hydrogel Formulations and Biopharmaceutical Performance
Ocular hydrogel formulations are also being investigated for this compound delivery, often in combination with nanoparticles to enhance biopharmaceutical performance. researchgate.nettandfonline.comnih.govnih.gov Incorporating MZL-SLNs into ocular hydrogels, for instance, using sodium alginate and polyvinylpyrrolidone (B124986) K90, has shown promise. tandfonline.comnih.govnih.gov
In vivo studies using rabbit models of allergic conjunctivitis have evaluated the performance of hydrogel formulations containing MZL-SLNs. tandfonline.comnih.govnih.gov These studies reported improved biopharmaceutical and therapeutic outcomes, including sustained drug release and reduced symptoms of allergic conjunctivitis. researchgate.net Hydrogel formulations containing MZL-SLNs led to the disappearance of ocular congestion and completely repaired conjunctiva after 24 hours in rabbit models. tandfonline.comnih.govresearchgate.netnih.gov Furthermore, pretreatment with MZL-SLNs-loaded hydrogel significantly decreased TNF-α and VEGF expression levels in rabbit conjunctivae compared to post-treatment with the same formula. tandfonline.comnih.govresearchgate.netnih.govlarvol.com
Sustained Release and Targeted Delivery Approaches
Beyond ocular applications, research has also explored sustained release formulations for oral administration of this compound to address issues like high peak plasma concentrations associated with immediate-release formulations. google.comgoogle.com Sustained-release tablets containing this compound combined with a fatty matrix and an organic acid have been developed. google.comgoogle.com These formulations aim to achieve a dissolution profile where approximately 30% to 70% of this compound is dissolved in 1 hour, and 100% is dissolved within 3 to 5 hours, ideally independent of gastrointestinal pH. google.comgoogle.com
Studies on sustained-release oral formulations have investigated the impact of components like L-tartaric acid on bioavailability. A formulation containing L-tartaric acid showed significantly higher bioavailability compared to a formulation without it. google.comgoogle.com The weight ratio between this compound and the organic acid is considered important, with a ratio between 0.3 and 1 being investigated. google.comgoogle.com
While the provided search results primarily focus on ocular delivery and oral sustained release, the exploration of these advanced delivery systems for this compound highlights a broader interest in targeted delivery approaches to improve its therapeutic index and patient outcomes.
Advanced Research Methodologies and Analytical Techniques in Mizolastine Studies
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the separation, identification, and quantification of compounds in a mixture, making it invaluable for impurity profiling of pharmaceutical substances like mizolastine. Various HPLC methods have been developed and validated for the determination of this compound and its inherent impurities in bulk material and dosage forms. pnrjournal.compnrjournal.com
A specific reverse phase HPLC (RP-HPLC) method has been developed for the estimation of five inherent impurities in this compound. This method utilizes an Inertsil C18 column (250 x 4.6 mm, 5µm particle size) with a gradient elution system. pnrjournal.compnrjournal.com The mobile phase consists of 0.1% Phosphoric acid buffer as Mobile phase A and acetonitrile (B52724) as Mobile phase B, delivered at a flow rate of 1.0 mL/min. pnrjournal.compnrjournal.com Detection is performed using a Ultraviolet (UV) detector set at 220 nm. pnrjournal.compnrjournal.com
The developed RP-HPLC method has been validated according to International Conference on Harmonisation (ICH) guidelines, demonstrating specificity, linearity, accuracy, precision, robustness, and ruggedness. pnrjournal.compnrjournal.com Individual impurity peaks were clearly resolved, and calibration curves for this compound and its inherent impurities showed linearity with regression coefficient values of 0.99. pnrjournal.compnrjournal.com Accuracy results for various impurities showed recovery percentages close to 100% with low relative standard deviation (RSD) values. pnrjournal.com
Table 1: Accuracy Results for this compound Impurities by RP-HPLC
| Impurity | Average Recovery (%) | % RSD |
| Impurity A | 100.0 | 1.4 |
| Impurity B | 98.8 | 1.5 |
| Impurity D | 98.6 | 1.2 |
| Impurity C | 99.2 | 0.8 |
| Impurity E | 100.4 | 1.8 |
Method precision studies showed low %RSD values for retention time and peak areas of individual impurities, indicating the method's reliability. pnrjournal.com Capillary Zone Electrophoresis (CZE) has also been explored as a method for determining this compound and its impurities in pharmaceutical preparations, utilizing response surface methodology for method optimization. nih.gov
In Vitro and Ex Vivo Diagnostic and Mechanistic Assays
In vitro and ex vivo assays are fundamental in understanding the cellular and molecular mechanisms of this compound. These studies provide insights into its interaction with biological targets and its effects on various cellular processes.
In vitro studies have demonstrated that this compound acts as a specific histamine (B1213489) H1 receptor antagonist. researchgate.net It has shown higher potency in displacing [³H]pyrilamine from H1 receptors in guinea-pig cerebellar tissues compared to other antihistamines like terfenadine (B1681261), cetirizine (B192768), and loratadine (B1675096). researchgate.net Beyond its H1 receptor antagonism, this compound has also shown effects on inflammatory mediators and cell function in vitro. It can inhibit the release of histamine from rodent mast cells and the release of soluble intercellular adhesion molecule-1 (ICAM-1), thereby preventing the chemotaxis of inflammatory cells. researchgate.net this compound has been shown to selectively downregulate CD54 expression on stimulated stromal cells without significantly affecting T lymphocyte proliferation or HLA-DR expression in vitro, suggesting a potential antiallergic property and CD54 modulation on fibroblasts while maintaining a good safety profile regarding lymphocyte response. nih.gov
Assays involving Solid Lipid Nanoparticles (SLNs) loaded with this compound have been conducted in vitro to evaluate drug release profiles. nih.govresearchgate.net These studies demonstrated a sustained release profile from this compound-loaded SLNs over extended periods, following a non-Fickian Higuchi kinetic model. nih.govresearchgate.netresearchgate.net Ex vivo studies using goat's cornea have also been performed to assess the release of this compound from ocular inserts, providing a model for evaluating drug permeability through biological tissues. ijpsr.com
Furthermore, in vitro studies have investigated the potential of this compound to block HERG1 K⁺ channels, which are crucial for cardiac repolarization. nih.gov These studies, conducted in Xenopus oocytes, HEK 293 cells, and SH-SY5Y human neuroblastoma cells, showed that this compound could inhibit HERG1 K⁺ channels at concentrations higher than those typically achieved with standard therapeutic doses. nih.gov
Advanced In Vivo Pharmacodynamic Modeling
In vivo pharmacodynamic modeling is used to quantify the relationship between this compound exposure and its pharmacological effect in living organisms. This approach helps in predicting the drug's activity and understanding the time course of its effects.
Pharmacokinetic and pharmacodynamic modeling of this compound has been performed in healthy volunteers to describe the relationship between plasma concentrations and the inhibition of histamine-induced wheal and flare formation. dntb.gov.uanih.gov An indirect response model with inhibition of the formation rate was developed to characterize this relationship. nih.gov
In a study involving single doses of this compound (5, 10, 15, and 20 mg), the drug demonstrated a dose-dependent inhibition of histamine-induced wheal and flare. nih.gov Pharmacodynamic parameters, such as the apparent zero-order rate constant for the spontaneous appearance of wheal or flare (k(in)), the first-order rate constant for their disappearance, the concentration of this compound producing 50% suppression of the maximum attainable inhibition of k(in) (IC₅₀), and the maximum attainable inhibition, were estimated using nonlinear regression. nih.gov
Table 2: Estimated Pharmacodynamic Parameters for this compound Effect on Histamine-Induced Wheal and Flare Inhibition in Healthy Volunteers nih.gov
| Parameter | Flare Inhibition (Mean ± CV) | Wheal Inhibition (Mean ± CV) |
| k(in) (cm²/h) | 14.1 ± 32% | 1.9 ± 64% |
| Rate constant for disappearance (h⁻¹) | 0.68 ± 24% | 0.63 ± 39% |
| IC₅₀ (ng/mL) | 21.1 ± 77% | 43.9 ± 68% |
| Maximum attainable inhibition (Imax) | 0.92 ± 8% | 0.87 ± 12% |
The modeling results indicated that the pharmacokinetic and pharmacodynamic relationship of this compound could be reliably described using an indirect pharmacodynamic model, allowing for accurate prediction of its pharmacodynamic activity. nih.gov In vivo studies using rabbit models have also been conducted to evaluate the efficacy of this compound-loaded ocular hydrogels in treating allergic conjunctivitis, assessing parameters like ocular congestion and expression levels of inflammatory markers such as TNF-α and VEGF. nih.govresearchgate.net
Future Research Directions and Emerging Areas for Mizolastine
Exploration of Additional Therapeutic Applications Beyond Allergic Disorders
While primarily used for allergic rhinitis and chronic idiopathic urticaria, the anti-inflammatory properties of mizolastine suggest potential applications in other conditions where inflammation plays a significant role. Research indicates that this compound can inhibit inflammatory cell infiltration and reduce levels of leukotriene B4 (LTB4). invivochem.com It has also been shown to inhibit the expression of 5-lipoxygenase (5-LOX), cytosolic phospholipase A2 (cPLA2), 5-LOX activating protein (FLAP), and LTB4 receptor mRNA. invivochem.com Studies have demonstrated that this compound can inhibit the production of vascular endothelial growth factor (VEGF), tumor necrosis factor-alpha (TNF-α), and keratinocyte-derived chemokine (KC) in murine mast cells. invivochem.com This broad spectrum of anti-inflammatory effects, independent of its H1 antagonism, opens avenues for investigating its utility in conditions like inflammatory skin disorders, certain respiratory conditions beyond allergic asthma, or even inflammatory components of ocular diseases. nih.gov For instance, this compound has shown promise in reducing UV-induced inflammation and could be of interest for pharmacological prevention strategies against chronic long-term UV skin damage. bioone.org
Investigation of Potential Resistance Mechanisms to this compound
Although generally effective, variability in patient response to antihistamines, including this compound, can occur. The mechanisms underlying potential resistance to this compound are not fully understood and represent a critical area for future research. This could involve investigating alterations in H1 receptor expression or function, changes in downstream signaling pathways, or the involvement of other mediators that bypass H1 receptor blockade. Understanding these mechanisms could lead to the identification of biomarkers predicting response or non-response, guiding treatment decisions, and potentially informing the development of strategies to overcome resistance.
Pharmacogenomic and Personalized Medicine Approaches to this compound Therapy
Pharmacogenomics, the study of how genetic variations influence drug response, holds significant potential for optimizing this compound therapy. This compound is metabolized by the CYP3A4 isoenzyme, although its principal metabolic pathway is glucuronidation. mims.comndmctsgh.edu.tw Genetic polymorphisms in drug-metabolizing enzymes, transporters, or histamine (B1213489) receptors could influence this compound pharmacokinetics, efficacy, and the risk of interactions. core.ac.ukscispace.comnih.gov Research in this area could identify genetic markers associated with inter-individual variability in this compound plasma levels or clinical response. dntb.gov.uacapes.gov.br This knowledge could pave the way for personalized medicine approaches, allowing for dose adjustments or the selection of alternative therapies based on a patient's genetic profile, potentially improving efficacy and minimizing adverse effects. mdpi.com
Development of Novel this compound-Based Drug Combination Strategies
Combining antihistamines with different mechanisms of action or with drugs targeting other pathways involved in allergic and inflammatory responses is an emerging area. ijdvl.com Research has explored combinations of this compound with other antihistamines in the treatment of urticaria, showing potential for improved efficacy compared to monotherapy. ijdvl.comijdvl.com Future research could focus on systematically evaluating novel combinations of this compound with other therapeutic agents, such as leukotriene modifiers, corticosteroids, or immunomodulators, to enhance therapeutic outcomes in complex or severe allergic and inflammatory conditions. bioone.org Studies combining this compound with narrow-band ultraviolet B (NB-UVB) phototherapy for chronic urticaria have also shown promising results in terms of effectiveness and reduced recurrence rates. d-nb.info
Further Research on Anti-inflammatory Mechanisms Independent of H1 Antagonism
This compound exhibits anti-inflammatory effects that appear to be independent of its H1 receptor antagonism. patsnap.comresearchgate.net These effects may involve the inhibition of the lipoxygenase pathway, specifically 5-lipoxygenase activity. researchgate.net this compound has been shown to inhibit the release of inflammatory mediators like leukotrienes and prostaglandins (B1171923). patsnap.com It can also influence the expression of inflammatory molecules such as ICAM-1, TNF-α, and VEGF. invivochem.comnih.gov Further detailed research is needed to fully elucidate the molecular mechanisms underlying these non-histaminergic anti-inflammatory actions. jiaci.orgnih.gov This could involve in-depth studies on its effects on various signaling pathways, enzyme activities, and gene expression profiles in different cell types involved in inflammation. A better understanding of these mechanisms could reveal new therapeutic targets and expand the potential applications of this compound beyond its traditional antihistamine role.
Q & A
Basic Research Questions
Q. What are the standard methodologies for evaluating Mizolastine’s pharmacokinetic (PK) properties in preclinical studies?
- Methodological Answer : Noncompartmental analysis (NCA) is typically used to calculate parameters like AUC, Cmax, and half-life from plasma concentration-time curves. For example, Mesnil et al. (1997) applied NCA to analyze this compound’s PK in healthy volunteers after single oral/IV doses, revealing linear kinetics and bioavailability . Compartmental modeling (e.g., two-compartment models) is recommended for complex absorption/distribution patterns. Ensure consistent sampling intervals and validate assays for sensitivity to detect this compound’s low therapeutic index .
Q. How can researchers optimize this compound’s formulation for enhanced bioavailability?
- Methodological Answer : Solid lipid nanoparticles (SLNs) have been shown to improve this compound’s solubility and entrapment efficiency. A study by [] achieved 89.2% entrapment using glyceryl monostearate and poloxamer 188, with mean particle size <200 nm and zeta potential >-30 mV. Critical parameters include lipid-to-drug ratio, surfactant type, and homogenization speed. Validate stability under accelerated conditions (40°C/75% RH) for ≥3 months .
Q. What in vitro assays are suitable for assessing this compound’s antihistamine activity?
- Methodological Answer : Use H1 receptor-binding assays with radiolabeled ligands (e.g., [3H]-pyrilamine) on isolated guinea pig ileum or transfected HEK293 cells. This compound exhibits an IC50 of 47 nM against H1 receptors, as confirmed via competitive binding studies . Pair this with mast cell degranulation assays (e.g., β-hexosaminidase release in RBL-2H3 cells) to evaluate functional inhibition of histamine release .
Advanced Research Questions
Q. How should population pharmacokinetic (PopPK) models be designed to account for sparse data in pediatric this compound studies?
- Methodological Answer : Use nonparametric maximum likelihood (NPML) methods, which are robust for sparse/dichotomous data. Mesnil et al. (1998) validated this approach for this compound, incorporating covariates like body weight and renal function . Optimize sampling times via D-optimal design to minimize variability; Mentré et al. (2001) reduced prediction errors by 30% using adaptive designs in pediatric trials .
Q. What statistical strategies resolve contradictions between this compound’s in vitro potency and in vivo efficacy data?
- Methodological Answer : Apply pharmacokinetic-pharmacodynamic (PK/PD) bridging analyses. For example, this compound’s high in vitro IC50 (47 nM) may not translate linearly in vivo due to protein binding or metabolite interference. Use mechanism-based PK/PD models to integrate free drug concentrations and receptor occupancy rates. Validate with biomarkers like plasma TNF-α or VEGF levels, as done in rat inflammation models .
Q. How can optimal experimental designs improve this compound’s dose-response characterization in heterogeneous populations?
- Methodological Answer : Implement two-stage adaptive designs. In Stage 1, use a fractional factorial design to identify critical covariates (e.g., age, CYP3A4 genotype). In Stage 2, refine dosing using Bayesian forecasting, as demonstrated by Mentré et al. (2001) to achieve 90% prediction accuracy for this compound clearance . Leverage software like Monolix or NONMEM for simulation-based power analysis .
Q. What validation criteria are essential for this compound’s PK/PD models in regulatory submissions?
- Methodological Answer : Follow FDA/EMA guidelines:
- Internal Validation : Bootstrap resampling (≥1000 iterations) to assess parameter uncertainty.
- External Validation : Use independent datasets (e.g., post-marketing surveillance) to test predictive performance.
- Diagnostic Plots : Visual predictive checks (VPCs) and normalized prediction distribution errors (NPDEs) to detect model misspecification .
Key Methodological Recommendations
- For Preclinical Studies : Use species-specific metabolic profiling to address translational gaps (e.g., cytochrome P450 differences between rodents and humans) .
- For Clinical Trials : Adopt sparse sampling strategies coupled with PopPK modeling to reduce patient burden while maintaining statistical power .
- For Data Reporting : Follow Beilstein Journal guidelines: provide raw data in supplementary files and cite prior validation methods for analytical assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
